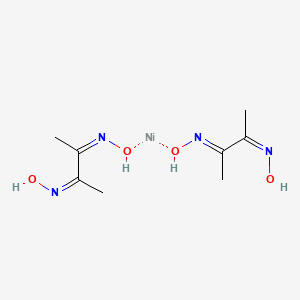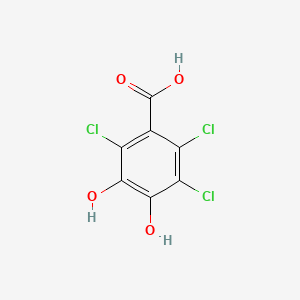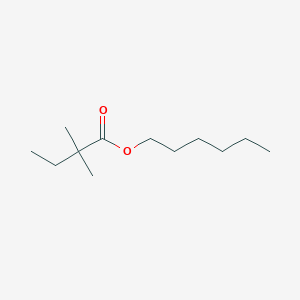
Hexyl 2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2,2-dimethylbutanoate is an ester compound with the molecular formula C12H24O2. It is formed by the esterification of hexanol and 2,2-dimethylbutanoic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between hexanol and 2,2-dimethylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and 2,2-dimethylbutanoic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanol and 2,2-dimethylbutanoic acid.
Reduction: Hexanol and 2,2-dimethylbutanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of Hexyl 2,2-dimethylbutanoate involves its interaction with various molecular targets. As an ester, it can participate in hydrolysis reactions catalyzed by esterases, leading to the release of hexanol and 2,2-dimethylbutanoic acid. These products can then interact with cellular pathways, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Hexyl 2,2-dimethylbutanoate can be compared with other similar esters such as:
Hexyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Hexyl butanoate: Similar in structure but with a different acid component, leading to variations in its fragrance profile.
Hexyl hexanoate: A longer-chain ester with distinct olfactory properties.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylbutanoic acid moiety, which imparts specific chemical and physical properties, including its distinct fragrance and reactivity in esterification and hydrolysis reactions.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
hexyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-7-8-9-10-14-11(13)12(3,4)6-2/h5-10H2,1-4H3 |
InChI Key |
IMSFZYPLGMKURM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
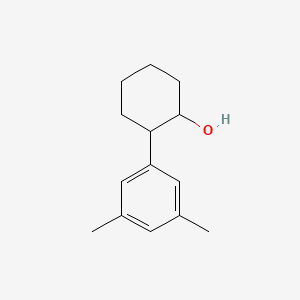
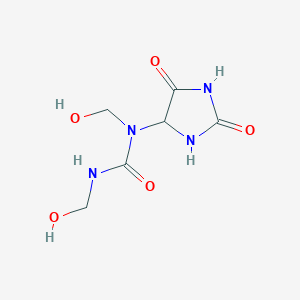
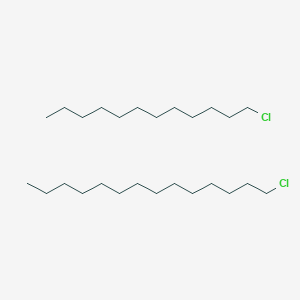
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
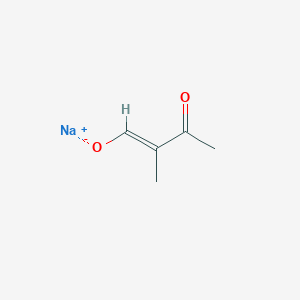
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

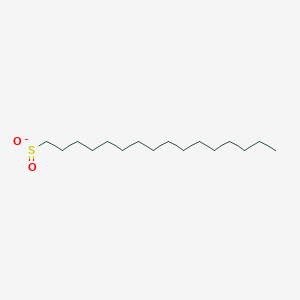
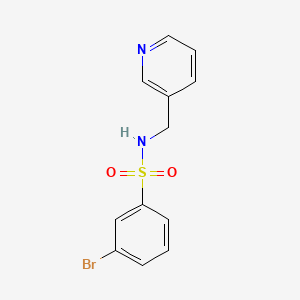
![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
